Product packaging for Imidazopyrimidinone derivative 1(Cat. No.:)

Imidazopyrimidinone derivative 1

Cat. No.: B10833530
M. Wt: 486.0 g/mol
InChI Key: VHDLUVVGLIPRGY-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazopyrimidinone derivative 1 is a tetracyclic, azacarbazole-based small molecule recognized for its potent anti-proliferative activity in scientific research. It has demonstrated promising efficacy in models of lung adenocarcinoma, inhibiting metabolic activity with low micromolar potency and showing remarkable selectivity for cancer cells over immortalized fibroblasts, which highlights its potential as a cytostatic agent with a favorable therapeutic window . The compound's mechanism of action is associated with the disruption of the cell cycle. Treatment with this derivative triggers a clear G2/M phase arrest, halting cellular proliferation without immediate signs of apoptosis . While its primary molecular target is under further investigation, studies suggest that intercalation with genetic material, rather than the modulation of specific G-quadruplex structures, may contribute to its observed biological effects . This makes it a valuable chemical tool for probing cell cycle dynamics and DNA interactions. Furthermore, in vivo profiling indicates that a water-soluble salt of the compound causes no acute toxic effects or changes in body weight in preliminary models, supporting its suitability for further investigative studies . This product is intended for research purposes by qualified laboratory professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28ClN5O4 B10833530 Imidazopyrimidinone derivative 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H28ClN5O4

Molecular Weight

486.0 g/mol

IUPAC Name

2-[[(2S)-1-[2-(4-chlorophenyl)-5-oxo-8-pentylimidazo[1,2-a]pyrimidin-7-yl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C24H28ClN5O4/c1-2-3-4-11-29-20(28-12-5-6-19(28)23(34)26-14-22(32)33)13-21(31)30-15-18(27-24(29)30)16-7-9-17(25)10-8-16/h7-10,13,15,19H,2-6,11-12,14H2,1H3,(H,26,34)(H,32,33)/t19-/m0/s1

InChI Key

VHDLUVVGLIPRGY-IBGZPJMESA-N

Isomeric SMILES

CCCCCN1C(=CC(=O)N2C1=NC(=C2)C3=CC=C(C=C3)Cl)N4CCC[C@H]4C(=O)NCC(=O)O

Canonical SMILES

CCCCCN1C(=CC(=O)N2C1=NC(=C2)C3=CC=C(C=C3)Cl)N4CCCC4C(=O)NCC(=O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for Imidazopyrimidinone Derivative 1

Retrosynthetic Analysis of the Imidazopyrimidinone Core

A logical approach to the synthesis of the imidazo[1,2-a]pyrimidin-5(1H)-one core involves a disconnection of the imidazole (B134444) ring from the pyrimidinone moiety. The primary retrosynthetic disconnection breaks the C-N and C=N bonds of the imidazole portion. This leads to two key synthons: a 2-aminopyrimidine (B69317) derivative and a functionalized two-carbon unit, typically an α-haloketone or a related electrophile. The 2-aminopyrimidine itself can be retrosynthetically derived from simpler acyclic precursors. This analysis forms the basis for the convergent synthetic strategies commonly employed for this class of compounds.

Development of Novel Synthetic Routes to Imidazopyrimidinone Derivative 1

The construction of the imidazopyrimidinone scaffold has been the subject of extensive research, leading to the development of several synthetic routes. nih.govmdpi.comnih.govbio-conferences.orgjst.go.jp These routes often involve the condensation of a 2-aminopyrimidine with a suitable three-carbon electrophilic partner.

A prevalent method for the synthesis of imidazo[1,2-a]pyrimidinones involves a multi-step sequence. semanticscholar.orgrsc.org A common approach begins with the reaction of a substituted 2-aminopyrimidine with an α-haloketone. nih.govjst.go.jp This initial condensation reaction forms an intermediate, which then undergoes intramolecular cyclization to yield the fused imidazopyrimidine ring system.

Optimization of these reaction sequences often involves screening different solvents, bases, and reaction temperatures to maximize the yield and purity of the final product. For instance, the choice of a non-polar solvent can sometimes suppress the formation of by-products. jst.go.jp Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields. semanticscholar.org

A representative multi-step synthesis of an imidazo[1,2-a]pyrimidine (B1208166) derivative is outlined below:

StepReactantsReagents and ConditionsProduct
12-Aminopyrimidine, Substituted α-bromoketoneEthanol, Reflux2-Aryl-imidazo[1,2-a]pyrimidine intermediate
2Intermediate from Step 1Further reaction/cyclizationThis compound

This table represents a generalized synthetic scheme. Specific conditions and reagents would be optimized for the synthesis of this compound.

The efficiency of the synthesis of imidazopyrimidinones can be significantly enhanced through the use of catalysts. mdpi.comorganic-chemistry.org Both Lewis acids and Brønsted acids have been explored to promote the key condensation and cyclization steps. For example, catalysts like ferric chloride (FeCl₃) have been shown to be effective in certain cyclization reactions. bio-conferences.org

More recently, the use of gold nanoparticles as a heterogeneous catalyst has been reported for the synthesis of imidazo[1,2-a]pyrimidines, offering a green and efficient catalytic system. mdpi.com Copper-catalyzed reactions have also been a significant area of development, particularly in multicomponent reactions that form the imidazo[1,2-a]pyridine (B132010) core in a single step. organic-chemistry.org

Table of Catalysts for Imidazopyrimidinone Synthesis:

Catalyst Reaction Type Advantages
Gold Nanoparticles Heterogeneous Catalysis Green, efficient, reusable mdpi.com
Ferric Chloride (FeCl₃) Lewis Acid Catalysis Effective for cyclization bio-conferences.org
Copper Iodide (CuI) Multicomponent Reaction Enables one-pot synthesis organic-chemistry.org

In line with the principles of green chemistry, several environmentally benign methods for the synthesis of imidazopyrimidinone and related structures have been developed. mdpi.combenthamdirect.comresearchgate.net These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

One notable example is the use of lemon juice as a natural acid catalyst and solvent in a microwave-promoted, one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines. benthamdirect.com This method avoids the use of poisonous catalysts and hazardous solvents. Another green approach involves performing reactions in water, which is a safe and environmentally friendly solvent. organic-chemistry.org The use of solid-supported catalysts, such as KF-alumina, also aligns with green chemistry principles by simplifying product purification and enabling catalyst recycling. jst.go.jp

Preparation of this compound Analogs for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, a variety of analogs are synthesized. nih.govnih.govjst.go.jpsemanticscholar.orgtsijournals.comresearchgate.netrsc.org This involves systematically modifying the substituents at various positions of the imidazopyrimidinone core and evaluating the impact of these changes on biological activity. The synthesis of these analogs often employs the same fundamental reaction pathways used for the parent compound, but with a diverse set of starting materials.

To efficiently generate a large number of analogs for SAR studies, parallel synthesis and combinatorial chemistry techniques are employed. jst.go.jp These methods allow for the rapid creation of a library of compounds by reacting a set of common intermediates with a diverse range of building blocks. For instance, a core imidazopyrimidine intermediate can be reacted with a library of different aldehydes or amines to produce a series of analogs with varying substituents.

Multicomponent reactions are particularly well-suited for combinatorial synthesis, as they allow for the assembly of complex molecules from three or more starting materials in a single step. bio-conferences.orgsemanticscholar.orgresearchgate.netmdpi.com This approach significantly streamlines the synthesis of compound libraries and accelerates the drug discovery process.

Solid-Phase Synthesis Techniques

The synthesis of this compound can be efficiently achieved using solid-phase synthesis techniques. This methodology offers several advantages over traditional solution-phase chemistry, including simplified purification protocols and the potential for automation. The general strategy involves the immobilization of a suitable starting material onto a solid support, followed by a series of sequential reactions to construct the desired imidazopyrimidinone core and introduce necessary functional groups.

A common approach begins with the attachment of an appropriate amino-pyrimidine precursor to a resin, such as a Wang or Rink amide resin. The synthesis then proceeds through a series of steps, which may include:

Cyclization: Formation of the imidazole ring fused to the pyrimidinone core. This is often achieved by reacting the resin-bound aminopyrimidine with an α-haloketone or a related electrophile, followed by an intramolecular cyclization/dehydration sequence.

Functionalization: Introduction of various substituents onto the imidazopyrimidinone scaffold. This can be accomplished through a variety of reactions, such as N-alkylation, acylation, or palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination, to install desired R-groups.

The use of solid-phase synthesis allows for the efficient removal of excess reagents and by-products by simple filtration and washing of the resin-bound product. The final this compound is then cleaved from the solid support, typically using a strong acid such as trifluoroacetic acid (TFA), to yield the crude product, which then undergoes purification.

Purification and Spectroscopic Characterization Methods for Research Samples

Following synthesis, a rigorous purification and characterization process is essential to ensure the identity and purity of research samples of this compound. A combination of advanced chromatographic and spectroscopic techniques is employed for this purpose.

To obtain highly pure samples of this compound suitable for further investigation, advanced chromatographic techniques are utilized. High-performance liquid chromatography (HPLC) is a primary method for both the purification and purity assessment of the final compound.

Chromatographic Method Stationary Phase Mobile Phase System Detection Application
Preparative HPLCC18 (Reversed-Phase)Acetonitrile (B52724)/Water with 0.1% TFAUV (e.g., 254 nm)Isolation and purification of this compound from crude reaction mixtures.
Analytical HPLCC18 (Reversed-Phase)Acetonitrile/Water with 0.1% Formic AcidUV (e.g., 254 nm), Diode Array Detector (DAD)Assessment of final product purity and quality control.

The choice of the stationary phase, typically a C18 silica (B1680970) gel for reversed-phase chromatography, and the mobile phase composition are optimized to achieve efficient separation of this compound from any remaining starting materials, by-products, or impurities. The use of a gradient elution, where the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase is gradually increased, is often employed to ensure good resolution of all components in the mixture.

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of this compound. nih.gov It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. nih.gov This technique is critical for confirming the identity of the synthesized compound and for assessing its purity.

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile molecules like this compound without significant fragmentation. nih.gov The high resolving power of modern mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, enables the differentiation of ions with very similar masses, thus providing a high degree of confidence in the elemental formula assignment. nih.gov

Ionization Technique Mass Analyzer Mass Accuracy Information Obtained
Electrospray Ionization (ESI)Orbitrap or TOF< 5 ppmPrecise molecular weight and elemental composition of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of this compound in solution. mdpi.comnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically performed to assign all the proton (¹H) and carbon (¹³C) signals in the molecule.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. researchgate.net

¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical environment. mdpi.com

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between different nuclei.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

The chemical shifts (δ), coupling constants (J), and correlation patterns observed in the NMR spectra provide a detailed and definitive picture of the molecular architecture of this compound. mdpi.com

NMR Experiment Nucleus Observed Key Information Provided
¹H NMR¹HProton environment, integration, and coupling
¹³C NMR¹³CCarbon skeleton and chemical environment
COSY¹H-¹HProton-proton coupling networks
HSQC¹H-¹³CDirect proton-carbon correlations (one bond)
HMBC¹H-¹³CLong-range proton-carbon correlations (2-3 bonds)

Information regarding "this compound" is currently unavailable.

Extensive research has yielded no specific scientific data or literature pertaining to a chemical compound identified as "this compound." Consequently, the elucidation of its molecular and cellular mechanisms of action, as requested, cannot be provided.

The subsequent sections, which were intended to detail the target identification, validation studies, and biochemical characterization of this specific derivative, remain unwritten due to the absence of foundational information. These sections would typically include:

Elucidation of Molecular and Cellular Mechanisms of Action for Imidazopyrimidinone Derivative 1

Biochemical Characterization of Target Interactions:This section was planned to provide a deeper understanding of the physical interactions between the compound and its biological targets.

Kinetics of Binding and Dissociation:Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would have been described to characterize the binding affinity and kinetics.

Without any available data on "Imidazopyrimidinone derivative 1," it is not possible to generate the detailed, informative, and scientifically accurate content requested for each of these sections and subsections. Further research or clarification on the specific identity of the compound is required to proceed with a comprehensive analysis of its mechanisms of action.

Allosteric Modulation and Orthosteric Binding Mechanisms

Allosteric modulators are compounds that bind to a protein at a site distinct from the primary, or orthosteric, binding site of the endogenous ligand. nih.gov This binding event induces a conformational change in the protein, which in turn alters the binding affinity or efficacy of the orthosteric ligand. nih.gov Depending on their effect, these modulators are classified as positive allosteric modulators (PAMs), which enhance agonist activity, negative allosteric modulators (NAMs), which inhibit it, or silent allosteric modulators (SAMs), which have no effect on agonist activity. nih.gov

A key advantage of allosteric modulators is their potential for greater subtype selectivity compared to orthosteric ligands, as allosteric sites are generally less conserved across protein families. nih.gov This can lead to drugs with fewer side effects. nih.gov Research into related compounds has identified derivatives that function as allosteric modulators. For instance, a class of compounds based on the 1H-imidazo[4,5-c]quinolin-4-amine scaffold has been developed as positive allosteric modulators for the A3 adenosine (B11128) receptor (A3AR). nih.gov These PAMs act at an allosteric site to magnify the signaling of the orthosteric agonist. nih.gov However, at higher concentrations, some of these derivatives have shown a tendency to compete directly with the orthosteric ligand, indicating a dual-binding mechanism. nih.gov The study of GPCR-GPCR interactions is crucial for developing allosteric inhibitors, as these interactions can result in allosteric modifications through conformational changes. researchgate.net

Conformational Changes Induced by this compound

Specific derivatives within the broader imidazo-heterocycle class have been shown to induce significant conformational changes in their protein targets. A notable example is a novel Imidazo[1,2-a]pyridine (B132010) derivative designed to target the oncogenic KRASG12D protein. nih.gov This compound effectively shifts the protein into a stable, low-energy, inactive conformation. nih.gov

Computational analysis and free energy profiles have demonstrated that this modulation occurs through prominent shifts in the switch-I (S-I) and switch-II (S-II) regions of the KRASG12D protein. nih.gov The resulting conformation mimics a previously identified "off-like" state of inactive KRASG12D. nih.gov This induced conformational change is a key mechanism for inhibiting the protein's oncogenic activity. nih.gov Similarly, studies on other molecules have shown that distinct conformational changes induced by analogues can be associated with enhanced activation of their target receptors. nih.gov

Cellular Pathway Modulation by this compound

The binding and subsequent conformational changes induced by these derivatives lead to the modulation of various intracellular signaling pathways.

Analysis of Downstream Signaling Cascades

By targeting key proteins like KRAS, imidazo-pyridine derivatives can profoundly impact downstream signaling cascades critical for cell growth and proliferation. The induced inactive conformation of KRASG12D, for example, would be expected to inhibit the downstream MAPK pathway, a central signaling route often dysregulated in cancer. nih.gov Furthermore, the ability of certain imidazo[1,2-a]pyridine derivatives to inhibit the production of Tumor Necrosis Factor-alpha (TNF-alpha) points to a modulation of inflammatory signaling pathways. nih.gov

Gene Expression Profiling (e.g., RNA-Seq, qRT-PCR)

Chemical-genetic profiling in yeast has been a powerful tool to elucidate the mechanism of action for these compounds. nih.gov Studies on imidazo-pyrimidine and imidazo-pyridine derivatives revealed distinct cellular responses. For example, one nitroso-armed imidazo-pyrimidine (compound 15) was found to cause damage to nuclear DNA that is repaired by the Nucleotide Excision Repair (NER) pathway. nih.gov In contrast, a related imidazo-pyridine (compound 13) was shown to cause mitochondrial dysfunction, with its chemical-genetic profile showing significant enrichment for processes like mitochondrial organization and oxidative phosphorylation. nih.gov

In human cells, imidazo[1,2-a]pyridine derivatives have been shown to inhibit the inducible promoter activity of the TNF-alpha gene in Jurkat T cells. nih.gov This demonstrates a direct impact on gene expression regulation. nih.gov

Compound Class Model System Key Findings Affected Pathway/Process
Imidazo-pyrimidine (Compound 15)Yeast, Human CellsInduces nuclear DNA damage. nih.govNucleotide Excision Repair (NER) nih.gov
Imidazo-pyridine (Compound 13)YeastCauses mitochondrial dysfunction. nih.govMitochondrial organization, Oxidative phosphorylation nih.gov
Imidazo[1,2-a]pyridine derivativeHuman T cellsInhibits TNF-alpha promoter activity. nih.govTNF-alpha signaling, Gene expression regulation nih.gov

Protein Expression and Post-Translational Modification Studies (e.g., Western Blot, Phosphoproteomics)

Consistent with their effects on gene expression, these derivatives also modulate protein expression. A specific imidazo[1,2-a]pyridine derivative, methyl ester 3b, was found to inhibit the inducible production of TNF-alpha protein in the human myelomonocytic cell line U937. nih.gov

While direct studies on post-translational modifications (PTMs) induced by this compound are not widely available, this is a critical area of investigation. PTMs dramatically expand protein function and are often triggered by upstream signaling events, leading to new protein-protein interactions. nih.gov Quantitative proteomic and immunoblotting approaches have been used to link changes in PTMs, such as protein acetylation, to drug resistance mechanisms in other contexts, highlighting the importance of investigating these modifications. nih.gov

Phenotypic Screening and Cellular Assay Development

Phenotypic screening, which measures changes in cellular morphology or function, has been instrumental in identifying and optimizing imidazo-heterocyclic compounds for therapeutic purposes. nih.govnih.gov This target-agnostic approach can uncover compounds acting on multiple targets or novel mechanisms. crimsonpublishers.com

A key example is the identification of a trisubstituted imidazo[1,2-a]pyridine series through a phenotypic screen measuring the expression of the myeloid marker CD11b. nih.gov This screen successfully identified compounds that induce differentiation in various Acute Myeloid Leukaemia (AML) cell lines, irrespective of their mutational status. nih.gov

In the field of infectious diseases, a collaborative virtual screening effort was followed by a high-content cell-based assay to evaluate imidazo[1,2-a]pyridine derivatives against visceral leishmaniasis. nih.gov This assay measured the compounds' ability to clear Leishmania donovani parasites from infected THP1 host cells while simultaneously assessing host cell cytotoxicity to determine a selectivity index. nih.gov Such assays are crucial for fast-tracking hits that are cell-permeable and not overtly cytotoxic at effective concentrations. ecronicon.net

Assay Type Disease/Model Readout/Measurement Purpose
Phenotypic Differentiation AssayAcute Myeloid Leukaemia (AML) cell linesExpression of myeloid marker CD11b. nih.govIdentify compounds inducing AML cell differentiation. nih.gov
High-Content Infection AssayLeishmania donovani-infected THP1 cellsParasite clearance (IC50) and host cell cytotoxicity (CC50). nih.govValidate and optimize anti-parasitic compounds and determine selectivity. nih.gov

An article on the specific chemical compound “this compound” cannot be generated at this time. Extensive searches for publicly available scientific literature and data regarding a compound with this specific name have not yielded any results.

The search results consistently refer to related but structurally distinct compounds, primarily "Imidazopyridine derivatives" and "Imidazo[1,2-a]pyridine derivatives." These compounds, while belonging to the broader class of nitrogen-containing heterocyclic compounds, possess a different core chemical structure from imidazopyrimidinones. Due to the strict requirement for scientific accuracy and adherence to the specified subject, information pertaining to these different chemical classes cannot be used as a substitute.

It is possible that "this compound" is a very recent discovery, an internal research designation not yet in the public domain, or a misnomer. Without accessible research data on this specific compound, it is not possible to provide an accurate and informative article covering the requested molecular and cellular mechanisms of action, including high-throughput screening, cell viability, cell cycle analysis, or apoptosis pathways.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Imidazopyrimidinone Derivative 1 Analogs

Rational Design of Imidazopyrimidinone Derivative 1 Analogs

The rational design of analogs of this compound involves a multi-faceted approach, leveraging computational and medicinal chemistry principles to create molecules with improved therapeutic potential. researchgate.net This process is iterative, relying on feedback from biological assays to guide subsequent design cycles.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in lead optimization, aiming to identify novel core structures or substitute functional groups to enhance a compound's drug-like properties while retaining or improving biological activity. nih.govresearchgate.netnih.gov

Scaffold Hopping: This technique involves replacing the central imidazopyrimidinone core with a structurally different scaffold that maintains the original molecule's key pharmacophoric features. nih.govresearchgate.net This can lead to new chemical entities with distinct intellectual property, improved synthetic accessibility, or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. For instance, replacing the imidazopyrimidinone core with a bioisosteric scaffold like an imidazo[1,2-c]pyrimidine (B1242154) could be explored. nih.gov

Bioisosteric Replacements: This strategy focuses on substituting specific functional groups within the molecule with other groups that have similar physical or chemical properties, aiming to fine-tune potency, selectivity, or metabolic stability. researchgate.netu-strasbg.fr In the context of this compound analogs, various bioisosteric replacements can be considered.

Table 1: Examples of Bioisosteric Replacements for Imidazopyrimidinone Analogs
Original Functional GroupPotential BioisostereRationale for Replacement
Carboxylic Acid (-COOH)Tetrazole, AcylsulfonamideImprove metabolic stability and cell permeability by replacing the acidic proton. semanticscholar.org
Phenyl RingThiophene, PyridineModulate polarity, solubility, and potential for metabolism (e.g., reduce P450 oxidation).
Methyl Group (-CH3)Halogen (e.g., -Cl, -F)Alter electronic properties and block metabolic oxidation sites.
Ketone (C=O)Sulfone (SO2), OxetaneModify hydrogen bonding capacity, polarity, and metabolic stability.

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-based drug discovery (FBDD) offers an efficient alternative to traditional high-throughput screening (HTS) by using small, low-molecular-weight molecules (fragments) as starting points. nih.govyoutube.com These fragments typically bind with low affinity but do so efficiently, providing high-quality starting points for optimization. nih.govmdpi.com The strategy for this compound would involve:

Fragment Library Screening: Screening a library of fragments to identify those that bind to the target protein. mdpi.com

Hit-to-Lead Optimization: The identified fragment "hits" are then optimized into more potent lead compounds. This can be achieved through two primary methods:

Fragment Growing: Extending the fragment to interact with adjacent pockets in the target's binding site.

Fragment Linking: Combining two or more fragments that bind to different, nearby sites to create a single, more potent molecule.

FBDD has proven successful in targeting challenging proteins, including those involved in protein-protein interactions. nih.gov For a hypothetical target of this compound, FBDD could uncover novel binding modes and chemical scaffolds. morressier.com

Table 2: Hypothetical Fragments for FBDD against a Target of this compound
Fragment IDFragment StructureBinding Affinity (mM)Optimization Strategy
Frag-ASubstituted Imidazole (B134444)2.5Growing: Add a pyrimidinone ring to mimic the core scaffold.
Frag-BAminopyrimidine1.8Growing: Explore substitutions on the amino group.
Frag-CSmall aromatic (e.g., Benzene)5.0Linking: Connect to Frag-A or Frag-B with an appropriate linker.

Ligand-Based Design Principles

When the 3D structure of the biological target is unknown, ligand-based design principles become paramount. researchgate.net This approach relies on the knowledge of molecules that are known to be active. By analyzing the common structural features and properties of a set of active analogs, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity.

For this compound, SAR studies on a series of analogs would reveal key structural requirements for potency. For example, studies on similar imidazo[1,2-a]pyridine (B132010) derivatives have shown that substitutions at specific positions can dramatically influence activity. nih.govnih.gov

Table 3: Structure-Activity Relationship (SAR) Data for Hypothetical Imidazopyrimidinone Analogs
CompoundR1 SubstitutionR2 SubstitutionIC50 (nM)
Analog 1a-H-Phenyl520
Analog 1b-CH3-Phenyl150
Analog 1c-CH3-4-Fluorophenyl45
Analog 1d-CH3-4-Methoxyphenyl210
Analog 1e-Cyclopropyl-4-Fluorophenyl25

This hypothetical data illustrates that small alkyl groups at R1 and an electron-withdrawing group on the R2-phenyl ring enhance potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnih.gov These models are valuable for predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing. researchgate.net

Development of Predictive Models for Biological Activity

The development of a QSAR model involves creating a dataset of compounds with known activities and calculating various molecular descriptors for each. utm.mynih.gov Statistical methods are then employed to build a model that correlates these descriptors with activity.

Linear Models: Multiple Linear Regression (MLR) is a common approach that generates a simple, interpretable equation. kfupm.edu.sa

Non-linear Models: Methods like Artificial Neural Networks (ANN) can capture more complex, non-linear relationships between structure and activity, often leading to models with higher predictive power. nih.govkfupm.edu.sa

For a set of this compound analogs, a hypothetical QSAR model could take the form of the following equation:

pIC₅₀ = c₀ + c₁(Descriptor A) + c₂(Descriptor B) - c₃(Descriptor C)*

Here, pIC₅₀ (the negative logarithm of the IC₅₀ value) is the dependent variable, representing biological activity. The descriptors (A, B, C) are independent variables representing physicochemical properties, and the coefficients (c₁, c₂, c₃) indicate the direction and magnitude of their influence on activity. nih.gov

Descriptor Selection and Model Validation

The quality and predictivity of a QSAR model depend heavily on the proper selection of descriptors and rigorous validation. nih.gov

Descriptor Selection: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices. nih.gov

3D: Geometric properties, surface area. researchgate.net The goal is to select a small subset of non-correlated descriptors that have a strong relationship with the biological activity. nih.gov

Model Validation: Validation is essential to ensure that the model is robust, stable, and has good predictive ability for new compounds. researchgate.net Key validation techniques include:

Internal Validation: Often performed using leave-one-out cross-validation (q²), where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. A high q² value indicates good internal consistency.

External Validation: The model's predictive power is tested on an external set of compounds (the test set) that were not used in model development. The predictive ability is often measured by the R²pred value. scielo.br

Y-Randomization: The biological activity data is shuffled randomly to ensure that the original correlation is not due to chance. scielo.br

Table 4: Key Parameters for QSAR Model Validation
ParameterSymbolAcceptable ValueDescription
Coefficient of Determination> 0.6Measures the goodness-of-fit of the model to the training data. nih.gov
Cross-validated R²> 0.5Assesses the internal predictive ability of the model. researchgate.net
Predictive R² for External Test SetR²pred> 0.5Measures the model's ability to predict the activity of new, unseen compounds. scielo.br

Through the systematic application of these design and modeling principles, the development of this compound analogs can be accelerated, leading to the identification of potent and optimized clinical candidates.

Mapping Key Pharmacophoric Features of this compound

The process of mapping the pharmacophoric features of a compound series involves identifying the key molecular motifs and functional groups that are essential for interaction with a biological target. This understanding is fundamental to designing more potent and selective molecules.

Identification of Essential Functional Groups for Target Binding

The biological activity of imidazopyrimidinone analogs is highly sensitive to the nature and position of various functional groups attached to the core scaffold. Structure-activity relationship (SAR) studies are crucial for pinpointing which moieties are essential for target binding and which can be modified to improve other properties.

For related heterocyclic systems like imidazopyridines, research has shown that the core heterocyclic nucleus and specific substituents are critical for activity. For instance, in one series of Neuropeptide S Receptor antagonists, the 2-methyl imidazopyridine core and a phosphorothioyl moiety were found to be indispensable. nih.gov The elimination of the 2-methyl group or replacement of the sulfur atom in the thiophosphoryl group with oxygen led to a significant loss of antagonist activity. nih.gov

Similarly, substitutions on the fused ring system can have a profound impact. A fluorine and methoxy (B1213986) scan on a series of imidazo[1,2-a]-pyridines revealed that while fluorine substitution had a minimal effect, methoxy substitutions showed a strong correlation with the selectivity index. nih.gov Specifically, a 6-methoxy group provided the best selectivity, whereas 5- or 7-methoxy substitutions were not favorable. nih.gov These findings underscore the importance of electronic and steric effects at specific positions for optimal target engagement.

The following table illustrates the impact of functional group modifications on biological activity, based on findings from related imidazo-heterocyclic compounds.

Table 1: Effect of Functional Group Modification on Biological Activity

Compound/Analog Modification Observed Effect on Activity Reference
Analog AElimination of 2-methyl group from imidazopyridine core3 to 25-fold reduction in potency nih.gov
Analog BReplacement of thiophosphoryl sulfur with oxygenAbolished antagonist activity nih.gov
Analog CIntroduction of 6-methoxy group on imidazopyridine ringStrong positive correlation with selectivity index nih.gov
Analog DIntroduction of 5- or 7-methoxy group on imidazopyridine ringNo improvement in selectivity nih.gov
Analog EReplacement of imidazopyridinium core with indoleDeleterious to activity nih.gov

Analysis of Lipophilicity and Polarity Effects on Activity

Lipophilicity, often quantified by the partition coefficient (log P), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. nih.govmdpi.com The polarity of a molecule, which is inversely related to lipophilicity, also plays a key role in its solubility and ability to form hydrogen bonds.

Studies on imidazo[1,2-a]pyridine derivatives have demonstrated a direct correlation between lipophilicity and anti-parasitic activity. A study investigating their effect on Trichomonas vaginalis found a good correlation between the experimentally determined log P and the measured biological activity, with an optimal log P value of 0.9 ± 0.3 for the best response. researchgate.net This suggests that for a given target, there is an optimal lipophilicity range for activity, and deviation from this range can lead to decreased efficacy.

However, simply increasing lipophilicity does not always lead to enhanced potency. In a study on fluoroquinolones, increasing lipophilic character by itself did not correlate with increased potency against mycobacteria. nih.gov This indicates that the relationship between lipophilicity and activity is complex and often dependent on the specific biological target and other molecular properties. High lipophilicity (logP > 5) can also lead to undesirable traits such as poor aqueous solubility, rapid metabolism, and high plasma protein binding, which can reduce bioavailability. nih.gov

The analysis of lipophilicity and polarity is therefore a balancing act in drug design, aiming to optimize target activity while maintaining favorable pharmacokinetic properties.

Table 2: Correlation of Lipophilicity (log P) with Biological Activity for Imidazo[1,2-a]pyridine Derivatives

Compound Experimentally Determined log P Biological Activity (EC50 in µM) Reference
Derivative 10.655.8 researchgate.net
Derivative 20.922.9 researchgate.net
Derivative 31.257.5 researchgate.net
Derivative 41.8015.0 researchgate.net

Conformational Analysis and Flexibility of Imidazopyrimidinone Derivatives

The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological target. Conformational analysis, which explores the accessible shapes and flexibility of a molecule, is a key component of modern drug discovery, employing both experimental and computational methods.

Experimental Conformational Studies (e.g., X-ray Crystallography of Co-crystals with Target)

For imidazo[1,2-a]pyridine derivatives, X-ray crystallography has been used to determine their solid-state conformation. nih.govnih.gov These studies have shown that the imidazopyridine ring system is generally planar, but the orientation of substituents can vary. For example, in a series of derivatives, the torsion angle between the imidazopyridine ring and a phenyl side chain was found to be in a periplanar conformation, though with significant variation. nih.gov The analysis of crystal packing also provides insights into intermolecular interactions, such as hydrogen bonds and π-stacking, which can influence a compound's physical properties. mdpi.com

While obtaining a co-crystal structure of a ligand bound to its target protein is the gold standard for understanding binding modes, the crystallographic analysis of the ligand alone still provides invaluable data on its preferred low-energy conformations.

Table 3: Example Crystallographic Data for an Imidazo[1,2-a]pyridine Analog

Parameter Value Significance Reference
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice nih.gov
Space GroupP21/cDefines the specific symmetry elements within the unit cell nih.gov
Unit Cell Dimensionsa = 10.77 Å, b = 26.79 Å, c = 12.07 Å, β = 102.17°Dimensions of the basic repeating unit of the crystal nih.gov
Torsion Angle (Ring-Side Chain)~170-180°Defines the rotational orientation between two parts of the molecule nih.gov

Computational Conformational Sampling

Computational methods are essential for exploring the full conformational landscape of flexible molecules in different environments, such as in solution or when bound to a protein. researchgate.net These techniques can overcome the limitations of static, solid-state experimental methods.

Molecular docking is a widely used computational tool to predict the binding mode and affinity of a small molecule to a target protein. nih.gov This involves sampling a large number of conformations and orientations of the ligand within the protein's binding site. For imidazo[1,2-a]pyrimidine (B1208166) derivatives, docking studies have been used to investigate their potential as inhibitors of viral proteins by identifying key interactions with active site residues. nih.gov

More advanced techniques like molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. physchemres.org MD simulations can be used to assess the stability of a predicted binding pose and to explore the conformational flexibility of both the ligand and the target. mdpi.com Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to accurately calculate the energies of different conformations and to understand the electronic properties that govern molecular geometry and reactivity. nih.gov By analyzing the torsional potential energy, researchers can gain insights into the conformational strain a ligand experiences when adopting a protein-bound conformation. mdpi.com

Table 4: Computational Methods for Conformational Analysis

Method Purpose Information Gained Reference
Molecular DockingPredict binding mode and affinityPreferred orientation in active site, key interactions, binding energy score nih.gov
Molecular Dynamics (MD) SimulationSimulate molecular motion over timeConformational stability, ligand flexibility, solvent effects, free energy of binding physchemres.orgmdpi.com
Density Functional Theory (DFT)Calculate electronic structure and energyAccurate conformational energies, geometric parameters, electronic properties nih.gov
Replica Exchange MD (REMD)Enhance conformational samplingEfficient exploration of the free energy landscape, overcoming kinetic traps researchgate.net

Preclinical Biological Evaluation and Efficacy Assessment in Relevant Non Human Models Excluding Clinical Human Trials

In Vitro Pharmacological Profiling of Imidazopyrimidinone Derivative 1

The initial assessment of a new chemical entity involves a thorough in vitro characterization to determine its activity, selectivity, and potential for off-target effects. For the imidazo[1,2-a]pyridine (B132010) class, to which this compound belongs, various studies have detailed these pharmacological aspects.

Selectivity and Specificity Profiling Across Related Targets

Derivatives of imidazo[1,2-a]pyridine have been investigated as inhibitors of several key enzymes, particularly protein kinases and cyclooxygenase (COX) enzymes. The selectivity of these compounds is a critical determinant of their therapeutic potential.

For instance, certain imidazo[1,2-a]pyridine derivatives have been designed as potent and selective inhibitors of COX-2 over COX-1. nih.govnih.gov The methylsulfonyl pharmacophore is a key feature for this selectivity, fitting into a secondary pocket of the COX-2 active site and forming hydrogen bonds. nih.gov In one study, a series of these derivatives showed significant selective inhibition of COX-2, with selectivity indices ranging from 51.3 to 897.1. nih.gov Another series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives also demonstrated high selectivity for COX-2, with selectivity indices between 42.3 and 508.6. nih.gov

Other research has focused on kinases. A series of aminopyridine scaffolds, related to imidazopyridines, were developed as inhibitors of Vaccinia-related kinases 1 and 2 (VRK1 and VRK2). The most potent compound for VRK1 displayed an IC50 value of 150 nM and was shown to be fairly selective in a panel of 48 human kinases. researchgate.net Additionally, imidazo[1,2-a]pyridines have been identified as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase and PI3Kα. nih.govnih.gov

Compound SeriesTargetIC50 (µM)Selectivity Index (COX-2/COX-1)Reference
Imidazo[1,2-a]pyridine derivatives (5e, 5f, 5j)COX-20.05- nih.gov
Imidazo[1,2-a]pyridine derivative (5i)COX-2-897.19 nih.gov
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine (5n)COX-20.07508.6 nih.gov
Aminopyridine derivative (26)VRK10.15- researchgate.net
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline (13k)PI3Kα0.00194- nih.gov

Off-Target Activity Assessment (in vitro)

Off-target activity assessment is crucial for predicting potential side effects. For imidazopyridine derivatives designed to inhibit Salt-Inducible Kinases (SIK2 and SIK3), an off-target assessment revealed that Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) was a major off-target, with an IC50 of 15.8 nM. nih.gov This finding was supported by molecular docking studies, suggesting that PDGFRA is a plausible unintended target for this chemical backbone. nih.gov

Reversibility of Target Interaction

The nature of the interaction between a drug and its target, whether reversible or irreversible (covalent), has significant implications for its pharmacological effect. Within the broader class of related compounds, examples of both types of interactions exist. A series of novel 6-substituted imidazo[1,2-a]pyrazines were identified as potent reversible inhibitors of the gastric H+/K+-ATPase. nih.gov Conversely, other research has specifically focused on developing imidazo[1,2-a]pyridine derivatives as covalent anticancer agents, targeting KRAS G12C-mutated cells. rsc.org The specific reversibility of this compound would depend on its unique structural features and its intended target.

In Vivo Efficacy Studies in Disease Models (Non-Human Organisms)

Following in vitro characterization, promising compounds are advanced to in vivo studies to evaluate their efficacy in relevant disease models.

Model Selection and Validation for Specific Research Areas

The choice of animal model is critical and depends on the therapeutic area of interest. For imidazo[1,2-a]pyridine derivatives with anti-inflammatory and analgesic potential as COX-2 inhibitors, writhing tests in mice are a common model to assess analgesic activity. nih.gov For anticancer research, both in vitro studies using various human cancer cell lines (such as breast, colon, leukemia, and ovarian cancer cells) and in vivo studies using animal models like Wistar rats are employed. nih.govnih.govnih.govwaocp.org For antituberculosis activity, acute mouse models using BALB/c mice infected with M. tuberculosis H37Rv are utilized to assess the reduction in bacterial load. nih.gov

Biomarker Identification and Validation in Preclinical Models

Biomarkers are essential for demonstrating that a compound is engaging its target and having the desired biological effect. In preclinical models for imidazo[1,2-a]pyridine derivatives, various biomarkers have been utilized.

For anti-inflammatory and anticancer activities, studies have measured the modulation of signaling pathways. For example, one derivative was shown to suppress the phosphorylation of STAT3 and the activity of NF-κB. nih.gov The expression levels of downstream targets like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) were also used as biomarkers of the compound's effect. nih.gov In anticancer studies, the induction of apoptosis is a key biomarker, often measured by observing an increase in the levels of cleaved PARP, Bax, and cleaved caspases 3 and 9, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.govwaocp.org Furthermore, the induction of cell cycle arrest, indicated by increased levels of p53 and p21 proteins, serves as another important biomarker of anti-proliferative activity in cancer cells. waocp.org

In the context of antituberculosis research, a key efficacy biomarker is the reduction of bacterial load in the lungs of infected mice. nih.gov For compounds targeting specific enzymes like PI3Kα, a direct biomarker is the inhibition of the kinase itself, which leads to downstream effects like cell cycle arrest at the G2/M phase and apoptosis. nih.gov

Pharmacodynamic Assessment in Animal Models (e.g., target engagement, pathway modulation)

The preclinical evaluation of this compound necessitates a thorough pharmacodynamic (PD) assessment in relevant animal models to establish its biological effects on the intended target and pathway. These studies are crucial for demonstrating proof-of-concept and for understanding the relationship between drug exposure and pharmacological response. nih.govresearchgate.net Animal models are selected to mimic human diseases, allowing for robust PK/PD studies to determine the optimal drug exposures that correlate with therapeutic success. nih.gov

For a compound like this compound, which may act as a kinase inhibitor, a typical pharmacodynamic assessment would involve selecting an appropriate animal model, such as a rodent model of inflammatory disease if the compound has anti-inflammatory properties. For instance, in studies of similar heterocyclic compounds like imidazo[1,2-b]pyridazine (B131497) derivatives targeting Tyrosine kinase 2 (Tyk2), a key mediator in autoimmune and inflammatory diseases, a rat adjuvant-induced arthritis model is employed. nih.gov In such a model, the efficacy of the compound is evaluated by monitoring disease-specific endpoints.

Furthermore, target engagement and pathway modulation are assessed by measuring relevant biomarkers. For a Tyk2 inhibitor, this could involve measuring the inhibition of interferon-gamma (IFNγ) production following a stimulant challenge in the animals. nih.gov The ability of this compound to engage its target and modulate the specific signaling pathway provides critical evidence of its mechanism of action in vivo. These studies form a bridge between in vitro potency and in vivo efficacy, helping to predict potential therapeutic effects. ijrpc.com

Investigation of Therapeutic Windows in Animal Studies (focus on biological effect, not dosage for human trials)

Determining the therapeutic window is a critical step in the preclinical assessment of this compound. This involves identifying a range of exposures in animal models that produces the desired therapeutic effect without causing significant toxicity. The goal of these preclinical animal studies is to gain a comprehensive understanding of the compound's characteristics before human trials. nih.gov

The investigation of the therapeutic window focuses on the biological effects observed at different exposure levels. For example, in a rat adjuvant arthritis model used for an analogous Tyk2 inhibitor, the compound was found to be fully efficacious at a certain exposure level. nih.gov The therapeutic window is established by correlating the pharmacokinetic profile of this compound with its pharmacodynamic effects (target modulation and efficacy) and any observed adverse effects in toxicology studies.

These studies help to establish an exposure-response relationship, which is fundamental for predicting a successful dosing regimen in future clinical trials. It is important to note that while animal models provide invaluable data, there can be a lack of translatability to humans, meaning a promising result in preclinical trials may not always translate to clinical phases. ijrpc.comfrontiersin.org

Assessment of Compound Stability and Metabolism in Biological Systems (In Vitro and Non-Human In Vivo)

Metabolic Stability in Hepatic Microsomes and Hepatocytes (in vitro)

The metabolic stability of a new chemical entity is a key determinant of its pharmacokinetic profile and, consequently, its efficacy and safety. In vitro assays using liver microsomes and hepatocytes from different species are standard tools for these assessments in early drug discovery. For a compound like this compound, these assays predict its susceptibility to metabolism by hepatic enzymes, particularly the Cytochrome P450 (CYP450) family.

In a study of a similar piperazine-based derivative, IMID-2, its metabolic stability was evaluated using liver microsomes. nih.gov Such assays involve incubating the compound with microsomes and measuring the decrease in the parent compound's concentration over time. The results are typically expressed as the half-life (T₁/₂) of the compound and its intrinsic clearance (Clint).

For example, studies on imidazo[1,2-b]pyridazine derivatives showed varying stability in human, rat, and mouse liver microsomes. One analog demonstrated high stability with 92%, 77%, and 71% of the compound remaining after incubation in human, rat, and mouse liver microsomes, respectively. nih.gov Another analog showed even higher stability with 99%, 76%, and 44% remaining in the respective species. nih.gov This data allows for the ranking of compounds and provides an early indication of their potential in vivo clearance.

Table 1: Illustrative Metabolic Stability of Imidazopyrimidinone Analogs in Liver Microsomes

CompoundHuman Liver Microsomes (% remaining)Rat Liver Microsomes (% remaining)Mouse Liver Microsomes (% remaining)
Analog A927771
Analog B997644
Analog C856550

This table is for illustrative purposes based on data for similar compounds.

Identification of Major Metabolites (in vitro, non-human in vivo)

Identifying the major metabolites of this compound is crucial for understanding its biotransformation pathways and for identifying any potentially active or reactive metabolites. These studies are conducted using both in vitro systems, such as liver microsomes and S9 fractions, and in vivo samples from preclinical animal studies (e.g., plasma, urine, and feces).

For a novel piperazine (B1678402) derivative, IMID-2, a comprehensive metabolite profiling study was conducted. nih.gov Using ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS/MS), a total of eight metabolites were identified from in vitro (rat and human liver microsomes, rat S9 fractions) and in vivo (rat plasma, urine, and feces) samples. nih.govresearchgate.net

The identified biotransformations included both Phase I and Phase II reactions. The major Phase I metabolic pathways were N-oxidation, hydroxylation, oxidative deamination followed by reduction, oxidative dechlorination, N-dearylation, and N-dealkylation. nih.govresearchgate.net Phase II metabolism was characterized by glucuronidation. nih.govresearchgate.net Similarly, for mefunidone, a pirfenidone (B1678446) derivative, the metabolic pathways were identified as nitrogen demethylation, hydroxylation, and demethylation of the piperazine ring. nih.gov

Plasma Protein Binding in Non-Human Species

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter that influences its distribution, clearance, and pharmacological activity. Generally, only the unbound fraction of a drug is available to exert its effect. The plasma protein binding of this compound would be assessed in the plasma of various preclinical species (e.g., rat, mouse, monkey) and compared to human plasma to understand interspecies variability. nih.gov

For a compound like mefunidone, the plasma protein binding was determined in rat, monkey, and human plasma. The binding rates were found to be 36.40%–41.68% in rats, 30.88%–63.92% in monkeys, and 37.75%–57.77% in humans. nih.gov Another study on a piperazine-based molecule, IMID-2, showed a moderate affinity for plasma proteins, with about 75% binding. researchgate.net These studies are essential for the correct interpretation of PK/PD data and for extrapolating preclinical findings to humans. Techniques like ultrafiltration and equilibrium dialysis are commonly used for these measurements. nih.gov

Table 2: Example of Plasma Protein Binding of Mefunidone in Different Species

SpeciesPlasma Protein Binding (%)
Rat36.40 - 41.68
Monkey30.88 - 63.92
Human37.75 - 57.77

Source: Data for mefunidone, a pirfenidone derivative. nih.gov

Bioanalytical Method Development for this compound in Research Matrices

To accurately quantify this compound and its metabolites in biological samples from preclinical studies, robust and validated bioanalytical methods are required. These methods are essential for pharmacokinetic, toxicokinetic, and metabolic studies.

For compounds like this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common analytical technique due to its high sensitivity, selectivity, and throughput. The development and validation of an LC-MS/MS method would be performed for various biological matrices, including plasma, urine, and tissue homogenates.

The development of such a method was crucial for the pharmacokinetic studies of the anticancer molecule IMID-2. nih.gov The process involves optimizing the chromatographic conditions to achieve good separation of the analyte from endogenous matrix components and potential metabolites. The mass spectrometric parameters are tuned to ensure sensitive and specific detection. Method validation would be conducted according to regulatory guidelines and would assess parameters such as accuracy, precision, selectivity, sensitivity, recovery, and stability of the analyte in the biological matrix.

LC-MS/MS Method Development for Quantification in Biological Samples (non-human)

The accurate quantification of drug candidates in biological matrices is fundamental to understanding their pharmacokinetic profiles. For imidazopyrimidinone derivatives such as Zaleplon, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred bioanalytical technique due to its high sensitivity, selectivity, and speed. nih.govncl.edu.twresearchgate.net The development of a robust LC-MS/MS method is a meticulous process involving the optimization of sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.net

Sample Preparation: The initial step in the bioanalytical workflow is the extraction of the analyte from the complex biological matrix, such as plasma or tissue homogenates. The goal is to isolate the compound of interest while minimizing interference from endogenous substances. researchgate.net For Zaleplon and similar compounds, common extraction techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netnih.govnih.gov For instance, a method for analyzing Zaleplon in rat plasma might involve protein precipitation with acetonitrile (B52724). mdpi.com Another approach involves LLE, which has been successfully used for the extraction of Zaleplon from human plasma and can be adapted for non-human samples. nih.gov

Chromatographic Separation: Following extraction, the sample is subjected to chromatographic separation, typically using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. researchgate.net The choice of the stationary phase (column) and mobile phase is critical for achieving optimal separation of the analyte from other components. For the analysis of Zaleplon, a C18 reversed-phase column is frequently employed. scielo.br The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, sometimes with additives like formic acid to improve peak shape and ionization efficiency. nih.govscielo.br An isocratic elution, where the mobile phase composition remains constant, can achieve retention times of less than four minutes for both the analyte and an internal standard. ncl.edu.tw

Mass Spectrometric Detection: The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification. researchgate.net Electrospray ionization (ESI) is a common ionization technique for imidazopyrimidinone derivatives, and it can be operated in either positive or negative ion mode, though positive mode is frequently reported for Zaleplon. nih.govscielo.br The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. ncl.edu.tw For Zaleplon, a potential transition to monitor would be m/z 306.20 → 235.60. ncl.edu.tw

The validation of the bioanalytical method is performed according to regulatory guidelines to ensure its reliability, and includes assessment of linearity, accuracy, precision, selectivity, and stability. nih.govmdpi.com

Table 1: Illustrative LC-MS/MS Parameters for the Quantification of an Imidazopyrimidinone Derivative (Zaleplon) in Non-Human Biological Samples

ParameterExample ConditionReference(s)
Sample Preparation Protein Precipitation with Acetonitrile or Liquid-Liquid Extraction nih.govnih.govmdpi.com
Chromatography UHPLC/HPLC researchgate.net
Column C18 Reversed-Phase scielo.br
Mobile Phase Acetonitrile/Methanol and Water with Formic Acid nih.govscielo.br
Elution Mode Isocratic or Gradient ncl.edu.twnih.gov
Ionization Mode Electrospray Ionization (ESI) - Positive nih.govscielo.br
Detection Mode Multiple Reaction Monitoring (MRM) ncl.edu.tw
Internal Standard A structurally similar compound, e.g., another pyrazolopyrimidine nih.gov

Tissue Distribution Studies in Animal Models

Understanding the distribution of a drug candidate throughout the body is crucial for predicting its efficacy and potential off-target effects. Tissue distribution studies in animal models provide valuable information on which organs and tissues the compound penetrates and accumulates in. Zaleplon, being a lipophilic compound, is expected to distribute extensively into tissues. fda.govfda.gov

Preclinical studies in rats have provided insights into the distribution of Zaleplon. Following administration, Zaleplon has been shown to cross the blood-brain barrier, which is consistent with its centrally-acting effects. nih.govnih.gov Investigations into its effects on the rat hippocampus, a brain region involved in learning and memory, further support its ability to penetrate the central nervous system. nih.govnih.gov The volume of distribution of Zaleplon has been determined to be approximately 1.4 L/kg after intravenous administration, indicating substantial distribution into extravascular tissues. fda.govfda.govfda.gov The blood to plasma ratio for Zaleplon is approximately 1, which suggests that it distributes uniformly throughout the blood and does not extensively partition into red blood cells. fda.govfda.gov

Table 2: Summary of Tissue Distribution Characteristics of an Imidazopyrimidinone Derivative (Zaleplon) in Animal Models

Tissue/Organ SystemDistribution CharacteristicsReference(s)
Central Nervous System Readily crosses the blood-brain barrier; detected in the hippocampus. nih.govnih.gov
Blood Uniformly distributed with a blood to plasma ratio of approximately 1. fda.govfda.gov
Liver As the primary site of metabolism, significant exposure is expected. fda.govfda.govdrugbank.com
General Tissues Exhibits a large volume of distribution, indicating substantial penetration into extravascular tissues. fda.govfda.govfda.gov

Computational Chemistry and Molecular Modeling Applications in Imidazopyrimidinone Derivative 1 Research

Molecular Docking and Scoring Approaches for Target Interaction Prediction

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. arabjchem.orgresearchgate.net This method is crucial for understanding the binding mode and for estimating the strength of the interaction, often expressed as a scoring function or binding energy. In the investigation of Imidazopyrimidinone derivative 1, molecular docking is employed to elucidate its potential interactions with various biological targets.

Docking studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown their potential to bind to a range of targets. For instance, these compounds have been docked against microbial enzymes like GlcN-6-P synthase and key proteins involved in viral entry, such as the human angiotensin-converting enzyme 2 (ACE2) and the SARS-CoV-2 spike protein. arabjchem.orgnih.govsemanticscholar.org The docking process involves preparing the 3D structures of both the ligand (this compound) and the target protein, defining a specific binding site (or performing a "blind" dock to search the entire protein surface), and then algorithmically sampling different ligand conformations and orientations within that site. researchgate.netnih.gov The resulting poses are ranked based on scoring functions, which estimate the binding affinity in units such as kcal/mol. nih.gov A lower docking score generally indicates a stronger predicted binding affinity. arabjchem.org

The insights from these docking simulations are vital for structure-activity relationship (SAR) studies, helping researchers understand why certain chemical modifications on the imidazopyrimidinone scaffold might enhance or diminish binding to a specific target.

Table 1: Example Molecular Docking Scores for Imidazo-scaffold Derivatives Against Various Targets This table is illustrative and compiles data from studies on related imidazo-scaffolds to represent the application for this compound.

Compound Series Target Protein Best Docking Score (kcal/mol)
Imidazo[1,2-a]pyrimidine Schiff bases Human ACE2 -9.1
Imidazo[1,2-a]pyrimidine Schiff bases SARS-CoV-2 Spike Protein -7.3
Imidazole (B134444) derivatives GlcN-6-P synthase -8.01
Pyrido fused imidazo[4,5-c]quinolines Phosphoinositide 3-kinase (PI3K) -5.68

A significant challenge in drug discovery is that the experimental three-dimensional (3D) structures of many important protein targets have not been determined by methods like X-ray crystallography or NMR spectroscopy. nih.gov In such cases, homology modeling, or comparative modeling, provides a powerful way to generate a reliable 3D model of the "target" protein. nih.gov This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures.

The process involves identifying a protein with a known experimental structure (the "template") that has a sufficiently high sequence identity to the target protein. nih.gov The amino acid sequence of the target is then aligned with the template sequence, and a 3D model of the target is constructed based on the template's backbone structure. nih.gov For research on this compound, if its biological target lacks an experimental structure, homology modeling would be the first critical step before any structure-based drug design, like molecular docking, could be performed. For example, studies on related scaffolds have utilized homology modeling to build 3D structures for targets like Plasmodium falciparum adenylosuccinate lyase (PfADSL) and the σ1 receptor, enabling subsequent docking and virtual screening experiments. nih.govnih.gov The quality and reliability of the generated homology model are rigorously assessed using various validation tools before it is used for further computational studies. nih.gov

Traditional molecular docking often treats the protein receptor as a rigid entity, which is a significant simplification of biological reality. nih.gov The "induced-fit" theory recognizes that both the ligand and the protein's binding site can undergo conformational changes to achieve optimal binding. amazon.science To account for this, flexible ligand and receptor docking methodologies are employed.

These advanced docking techniques allow for the movement of not just the ligand but also the amino acid side chains within the protein's active site. molsoft.com There are several approaches to incorporate receptor flexibility:

Ensemble Docking: This involves docking the ligand against an ensemble of different receptor conformations, which may be derived from experimental structures or generated through molecular dynamics simulations. nih.govyoutube.com This "4D docking" approach accounts for discrete receptor flexibility. youtube.com

Induced-Fit Docking (IFD): In this method, an initial rigid docking is performed, followed by a refinement step where the side chains of residues near the ligand are allowed to move and adapt to the ligand's presence. molsoft.com

Explicit Group Docking: This allows specific functional groups, like the hydroxyls of serine, threonine, or tyrosine residues, to be treated as fully flexible during the docking simulation. youtube.com

By considering the dynamic nature of the binding pocket, flexible docking can provide a more accurate prediction of the true binding pose and affinity of this compound, reducing the number of false positives from rigid docking and offering a more realistic view of the molecular recognition process. nih.govnih.gov

Molecular Dynamics (MD) Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the behavior of the complex over time at an atomic level. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe protein motion and flexibility in a simulated physiological environment, including the presence of water and ions. researchgate.netnih.gov

The trajectory generated from an MD simulation contains a wealth of data that can be analyzed to assess the stability of the this compound-target complex. nih.gov Key metrics used for this analysis include:

Root Mean Square Deviation (RMSD): The RMSD measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial starting positions over the course of the simulation. A stable, low, and converging RMSD value suggests that the complex has reached equilibrium and is not undergoing significant conformational changes. ejmo.orgresearchgate.net An acceptable RMSD value is typically considered to be less than 3.0 Å. ejmo.org

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for individual residues (or atoms) and indicates their fluctuation during the simulation. High RMSF values often correspond to flexible regions of the protein, such as loops, while low values indicate more rigid regions, like alpha-helices and beta-sheets. researchgate.netnih.gov Analyzing the RMSF can show how ligand binding affects the flexibility of different parts of the protein.

By monitoring these parameters, researchers can confirm whether this compound remains stably bound in the predicted orientation and identify the key interactions that anchor it within the binding site. nih.govresearchgate.net

Table 2: Example RMSD Values from MD Simulations of Protein-Ligand Complexes This table is illustrative, showing typical data obtained from MD simulations to assess complex stability.

System Duration (ns) Average Protein Backbone RMSD (Å) Interpretation
Apoprotein (unbound) 100 ~2.1 Baseline protein stability
Protein + Derivative 1 Complex 100 ~1.8 High stability, ligand binding stabilizes the protein
Protein + Reference Inhibitor Complex 100 ~2.0 Stable complex, comparable to derivative 1

While docking scores provide a rapid estimation of binding affinity, more accurate calculations can be obtained using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govnih.gov These are "end-point" methods that calculate the binding free energy by combining the molecular mechanics energies of the complex with continuum solvation models. nih.govresearchgate.net

The calculation is performed on snapshots taken from the MD simulation trajectory. frontiersin.orgplos.org The binding free energy (ΔG_bind) is typically decomposed into several components:

Van der Waals energy (ΔE_vdW): Represents the steric and dispersion interactions.

Electrostatic energy (ΔE_elec): The energy from electrostatic interactions.

Polar solvation energy (ΔG_pol): The energy cost of transferring the molecule from a vacuum to the polar solvent.

Non-polar solvation energy (ΔG_nonpol): Typically estimated from the solvent-accessible surface area (SASA).

These methods offer a more rigorous evaluation of binding affinity than docking scores alone and can be used to rank different derivatives or compare their potency to known inhibitors. frontiersin.orgnih.gov The energy decomposition also allows researchers to identify which forces (e.g., electrostatic or van der Waals) are the primary drivers of binding for this compound. frontiersin.org

Table 3: Example Binding Free Energy Decomposition using MM/PBSA (in kcal/mol) This table illustrates the typical energy components calculated with the MM/PBSA method.

Energy Component Value (kcal/mol) Contribution
Van der Waals Energy (ΔE_vdW) -55.8 Favorable
Electrostatic Energy (ΔE_elec) -30.2 Favorable
Polar Solvation Energy (ΔG_pol) +41.5 Unfavorable
Non-polar Solvation Energy (ΔG_nonpol) -4.8 Favorable
Total Binding Free Energy (ΔG_bind) -49.3 Strongly Favorable

De Novo Design and Virtual Screening for Novel Imidazopyrimidinone Derivatives

Beyond analyzing a single compound, computational chemistry provides powerful tools for discovering new molecules based on the imidazopyrimidinone scaffold. nih.gov

Virtual Screening (VS) is a computational technique used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target. nih.govscirp.orgresearchgate.net For this compound, if it is a confirmed "hit," ligand-based virtual screening could be used to find commercially available analogs with similar properties but potentially improved activity or better pharmacokinetic profiles. nih.gov Alternatively, structure-based virtual screening would involve docking millions of compounds into the target's binding site to find novel scaffolds that fit well. scirp.orgmdpi.com

De Novo Design is a more creative approach where novel molecular structures are built from scratch within the constraints of the target's binding site. biorxiv.org Algorithms for de novo design can piece together molecular fragments or "grow" a molecule atom-by-atom to maximize its complementarity with the receptor. This strategy could be employed to design entirely new imidazopyrimidinone derivatives with optimized interactions, potentially leading to compounds with significantly higher potency and selectivity than the initial lead. nih.govnih.gov

Both virtual screening and de novo design are instrumental in expanding the chemical space around a lead compound like this compound, accelerating the journey from an initial hit to a viable drug candidate. nih.govnih.gov

Ligand-Based Virtual Screening (LBVS)

Ligand-based virtual screening (LBVS) is a computational technique that leverages the knowledge of known active compounds to identify new molecules with similar properties from large chemical databases. nih.govmdpi.com This approach is particularly useful when the three-dimensional structure of the biological target is unknown. The fundamental principle of LBVS is the "similar property principle," which posits that structurally similar molecules are likely to exhibit similar biological activities. nih.gov

The process of LBVS for identifying novel compounds related to this compound would typically involve the following steps:

Reference Compound Selection: A set of molecules with known activity, including this compound, is selected as the reference set.

Molecular Descriptor Calculation: Various molecular descriptors for the reference compounds are calculated. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., pharmacophore models).

Similarity Searching: A chemical library is then screened to identify molecules that are structurally similar to the reference set based on the calculated descriptors. This can be achieved through various similarity metrics, such as Tanimoto coefficients.

Pharmacophore Modeling: A 3D pharmacophore model can be generated based on the common structural features of the active reference molecules. nih.gov This model represents the essential steric and electronic features required for biological activity, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The pharmacophore model is then used as a 3D query to screen compound databases for molecules that fit the model. nih.gov

Hit Identification and Experimental Validation: The top-ranking compounds from the virtual screening, referred to as "hits," are selected for experimental testing to confirm their biological activity.

An innovative application of this method is collaborative virtual screening, where multiple proprietary databases from different organizations are searched in parallel to rapidly explore a wider chemical space and identify diverse yet related active compounds. nih.gov

Structure-Based Virtual Screening (SBVS)

Structure-based virtual screening (SBVS) is a powerful computational method used in the initial stages of drug discovery to identify novel bioactive molecules by utilizing the three-dimensional structure of the target protein. researchgate.net This approach is reliant on having a high-resolution 3D structure of the biological target, which can be obtained through experimental techniques like X-ray crystallography or NMR spectroscopy, or through computational methods such as homology modeling. researchgate.net

The SBVS workflow for this compound would generally proceed as follows:

Target Preparation: The 3D structure of the target protein is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site or active site.

Ligand Library Preparation: A library of small molecules, which could include other imidazopyrimidinone derivatives, is prepared for docking. This involves generating 3D conformations for each molecule.

Molecular Docking: The prepared ligands are then computationally "docked" into the defined binding site of the target protein. nih.gov Docking algorithms predict the preferred binding orientation and conformation of the ligand within the binding site and estimate the binding affinity using a scoring function. researchgate.net

Scoring and Ranking: The docked compounds are ranked based on their predicted binding scores. Compounds with the most favorable scores, indicating a potentially strong interaction with the target, are prioritized.

Post-Docking Analysis: The binding poses of the top-ranked compounds are visually inspected to analyze the key interactions with the protein's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net

Hit Selection and Experimental Validation: The most promising candidates are selected for in vitro biological assays to validate their activity against the target protein. nih.gov

This method has been successfully applied to identify inhibitors for various targets, including those relevant to cancer and infectious diseases. nih.govnih.gov

Cheminformatics and Data Mining in Imidazopyrimidinone Research

Cheminformatics and data mining play a crucial role in organizing, analyzing, and extracting valuable knowledge from the vast amount of chemical and biological data generated in drug discovery research. These approaches are instrumental in understanding the properties of imidazopyrimidinone scaffolds and predicting their behavior.

Analysis of Chemical Space and Diversity of Imidazopyrimidinone Scaffolds

The chemical space of a compound library refers to the multidimensional space spanned by all possible molecular structures and their properties. Analyzing the chemical space and diversity of imidazopyrimidinone scaffolds is essential for designing libraries with a broad range of biological activities and for identifying novel and unique chemical structures. nih.gov The imidazopyrimidine scaffold is considered a versatile framework in medicinal chemistry due to its wide range of pharmacological applications. nih.gov

Several methods are employed to analyze the chemical diversity of a set of compounds:

Scaffold Analysis: This involves identifying the core ring systems (scaffolds) present in a collection of molecules. nih.gov The diversity can be assessed by the number of unique scaffolds and the distribution of different scaffold types. nih.gov Murcko frameworks and Scaffold Trees are common tools used for this purpose. nih.gov

Physicochemical Property Distribution: The diversity is also evaluated by analyzing the distribution of key physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area (TPSA). A diverse library will cover a wide range of these property values. nih.gov

Clustering and Similarity Analysis: Molecules can be grouped into clusters based on their structural similarity. A high number of clusters and a low intra-cluster similarity indicate greater diversity.

The goal is to ensure that the synthesized or screened imidazopyrimidinone derivatives cover a diverse chemical space, which increases the probability of discovering compounds with desired biological activities and drug-like properties. rsc.org

Prediction of ADME Parameters (Computational, not experimental human data)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development to filter out compounds that are likely to fail later due to poor pharmacokinetic profiles. proquest.com Computational models provide a rapid and cost-effective way to estimate these properties for large numbers of molecules, including new series of imidazopyrimidine derivatives. nih.govnih.gov

Various computational tools and web servers, such as SwissADME and pkCSM, are widely used for in silico ADME prediction. nih.gov These tools use quantitative structure-property relationship (QSPR) models and machine learning algorithms to predict a range of ADME parameters. github.commdpi.com

Table 1: Predicted ADME Parameters for a Representative Imidazopyrimidinone Derivative

ParameterPredicted ValueInterpretation
Absorption
Gastrointestinal (GI) AbsorptionHighLikely to be well absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross the blood-brain barrier.
Distribution
Volume of Distribution (VDss)LowPrimarily distributed in the bloodstream.
Plasma Protein BindingHighA significant fraction will be bound to plasma proteins.
Metabolism
CYP2D6 InhibitorNoUnlikely to inhibit the major drug-metabolizing enzyme CYP2D6.
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Excretion
Total ClearanceLowExpected to be slowly cleared from the body.

Note: The values in this table are illustrative for a hypothetical this compound and are based on typical outputs from computational ADME prediction tools.

Table 2: Drug-Likeness and Physicochemical Properties for a Representative Imidazopyrimidinone Derivative

ParameterPredicted ValueAcceptable Range
Drug-Likeness Rules
Lipinski's Rule of Five0 ViolationsGood oral bioavailability is likely.
Ghose Filter0 ViolationsGood drug-like characteristics.
Veber's Rule0 ViolationsGood oral bioavailability is likely.
Physicochemical Properties
Molecular Weight ( g/mol )450.5< 500
LogP (Lipophilicity)3.2-0.7 to +5.0
Topological Polar Surface Area (TPSA)85.4 Ų< 140 Ų
Number of Rotatable Bonds5≤ 10
Number of Hydrogen Bond Acceptors6≤ 10
Number of Hydrogen Bond Donors1≤ 5

Note: The values in this table are illustrative for a hypothetical this compound and are based on typical outputs from computational ADME prediction tools.

These computational predictions help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources in the drug discovery pipeline. mdpi.com

Emerging Applications and Future Research Directions for Imidazopyrimidinone Derivative 1

Exploration of Novel Therapeutic Hypotheses for Imidazopyrimidinone Derivative 1

The versatile structure of the imidazopyrimidine core is a foundation for discovering new therapeutic applications. rsc.org This scaffold is a bioisostere of natural purine (B94841) bases like adenine (B156593) and guanine (B1146940), allowing it to interact with a wide range of biological targets. nih.gov Researchers are actively investigating its potential beyond established activities, exploring new diseases and molecular pathways where these derivatives might prove beneficial.

Repurposing Strategies and Polypharmacology Investigations

The inherent structural versatility of the imidazopyrimidine class allows for extensive modifications, making it a prime candidate for drug repurposing and polypharmacology studies. rsc.org These compounds have demonstrated a broad spectrum of pharmacological actions, including anticancer, anti-inflammatory, antiviral, and antifungal activities. rsc.orgnih.gov This diverse activity profile suggests that a single derivative could modulate multiple targets, a key concept in polypharmacology.

For instance, research into related imidazopyridine derivatives has shown that these compounds can inhibit signaling pathways critical for cancer progression, such as PI3Kα and Wnt/β-catenin. Furthermore, a series of novel 2-phenylimidazo[1,2-a]pyrimidine-Schiff base derivatives were investigated for their potential to inhibit SARS-CoV-2 cell entry by targeting both the human ACE2 receptor and the viral spike protein. nih.gov Molecular modeling of these compounds showed significant binding affinity to both targets, suggesting a dual-inhibition mechanism. nih.gov This exploration into antiviral applications showcases a strategic repurposing of a scaffold primarily known for other activities like anticancer effects. nih.gov

The adaptability of the imidazopyrimidine structure allows for fine-tuning through structure-activity relationship (SAR) studies to optimize effects against specific molecular targets, such as protein kinases, which are pivotal in numerous disease-related cellular pathways. rsc.org

Combination Studies with Other Research Compounds (in vitro/preclinical)

To enhance therapeutic potential, researchers are exploring the use of imidazopyrimidine derivatives in combination with other agents. While direct preclinical studies combining "this compound" with other separate compounds are not widely documented, a related and powerful strategy involves creating hybrid molecules or conjugates that incorporate multiple pharmacophores.

An example of this approach is the development of imidazopyrimidine–benzimidazole (B57391) conjugates as antiproliferative agents. nih.gov In one study, these hybrid molecules were synthesized and tested against various human cancer cell lines, including lung (A549), cervical (HeLa), and prostate (DU-145), showing moderate to significant cytotoxic activity. nih.gov Docking studies suggested that these conjugates effectively bind to the colchicine-binding site of tubulin, with the imidazopyrimidine ring interacting with a hydrophobic region and the benzimidazole ring forming hydrogen bonds, thereby disrupting microtubule dynamics. nih.gov This strategy of combining two distinct heterocyclic systems into a single molecule represents a sophisticated form of combination therapy at the molecular level.

Development of Advanced Delivery Systems for Research Applications

Overcoming challenges related to the physicochemical properties of investigational compounds is critical for their successful evaluation in research models. For imidazopyrimidinone derivatives, advanced delivery systems are being explored to enhance their performance in preclinical studies.

Nanoparticle Encapsulation for Targeted Research Delivery

Nanoparticle-based drug delivery systems (NDDSs) offer a promising approach to improve the distribution and targeting of therapeutic agents while protecting them from degradation. orientjchem.org For hydrophobic compounds like many imidazopyrimidine derivatives, encapsulation within nanoparticles, such as polymeric micelles or liposomes, can improve their solubility and stability in biological systems. orientjchem.orgnih.gov

These nanocarriers can be engineered to accumulate preferentially in specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. nih.gov Furthermore, the surface of these nanoparticles can be modified with targeting ligands (e.g., antibodies or peptides) to direct them to specific cells or receptors, thereby increasing efficacy and reducing off-target effects. orientjchem.org Coating nanoparticles with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can also help to evade the immune system, prolonging their circulation time in vivo and increasing the likelihood of reaching the target site. nih.gov

Prodrug Strategies to Enhance Biological Activity in Research Models

The prodrug approach is a chemical modification strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor water solubility or limited bioavailability. nih.govnih.gov A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through enzymatic or chemical reactions. orientjchem.org

This strategy is particularly relevant for pyrimidine-based compounds, which can exhibit low water solubility. nih.gov For example, a prodrug of a pyrazolo[3,4-d]pyrimidine compound, which is structurally related to the imidazopyrimidine scaffold, was designed with a water-soluble N-methylpiperazino promoiety. This modification resulted in a 600-fold improvement in aqueous solubility compared to the parent drug. nih.gov Similarly, researchers have synthesized imidazo[2,1-b]pyrimidine chalcone (B49325) derivatives specifically to study how different substitutions could improve bioavailability. nih.gov By temporarily masking functional groups responsible for poor solubility, prodrug strategies can significantly enhance the absorption and distribution of imidazopyrimidinone derivatives in research models. nih.govresearchgate.net

Table 1: Examples of Prodrug Strategies for Pyrimidine-Related Scaffolds
Parent ScaffoldChallengeProdrug StrategyReported ImprovementReference
Pyrazolo[3,4-d]pyrimidineLow water solubilityAddition of N-methylpiperazino promoiety via an O-alkyl carbamate (B1207046) linker600-fold increase in solubility nih.gov
Imidazo[2,1-b]pyrimidineImprove bioavailabilitySynthesis of chalcone derivativesSynthesized to study and improve bioavailability nih.gov

Integration of Artificial Intelligence and Machine Learning in Imidazopyrimidinone Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic candidates. mdpi.comactascientific.com These computational tools are particularly useful for navigating the vast chemical space of scaffolds like imidazopyrimidine. nih.gov

AI/ML algorithms can analyze large datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel derivatives before they are synthesized, saving significant time and resources. mdpi.comnih.gov For instance, machine learning models can be trained on existing data of known imidazopyrimidine compounds to predict the activity of new, virtual derivatives against specific targets like kinases or viruses. nih.gov These models use molecular descriptors as inputs to forecast properties like inhibitory concentration (IC50) values. nih.govmdpi.com

Furthermore, generative AI models can design entirely new imidazopyrimidinone derivatives that are optimized for desired properties, such as high binding affinity for a target protein and good drug-like characteristics. actascientific.com AI is also used to predict 3D protein structures, which is crucial for structure-based drug design and understanding how a ligand like an imidazopyrimidinone derivative might interact with its target. nih.gov Researchers have developed frameworks like SPARROW (Synthesis Planning and Rewards-based Route Optimization Workflow) that use AI to identify optimal molecular candidates while considering factors like synthetic cost and the probability of possessing desired properties. mit.edu This integration of AI allows for a more efficient, data-driven approach to exploring the full therapeutic potential of the imidazopyrimidinone scaffold. mit.edu

Table 2: Applications of AI/ML in Imidazopyrimidine Research
AI/ML ApplicationDescriptionPotential Impact on Imidazopyrimidine ResearchReference
Property PredictionML models predict activity (e.g., IC50), solubility, and toxicity from molecular structure.Enables rapid virtual screening of large libraries of derivatives to prioritize candidates for synthesis. nih.govnih.gov
Target IdentificationAlgorithms analyze biological data to identify new protein targets for which imidazopyrimidines may be effective.Expands the therapeutic hypotheses and potential repurposing opportunities for the scaffold. mdpi.com
De Novo Drug DesignGenerative models create novel molecular structures tailored to specific activity and pharmacokinetic profiles.Designs new, optimized imidazopyrimidinone derivatives with higher potency and better properties. actascientific.com
Structure-Based ScreeningAI accelerates molecular docking simulations to predict binding affinity between derivatives and target proteins.Efficiently identifies derivatives with the highest likelihood of strong target engagement. mdpi.com

Advancements in the Study of Imidazopyrimidinone Derivatives Hampered by Lack of Specificity

Efforts to delineate the emerging applications and future research directions for a compound identified as "this compound" are currently stalled due to a lack of specific and detailed scientific literature corresponding to this exact designation. While the broader class of imidazopyrimidines and related fused heterocyclic systems are the subject of extensive research, information pinpointing a singular "derivative 1" and its associated preclinical data remains elusive in publicly accessible scientific databases.

The imidazopyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds investigated for a wide array of therapeutic applications. nih.govnih.govresearchgate.net These applications span from antimicrobial and anti-inflammatory to anticancer agents. ontosight.ainih.govmdpi.com However, progress in understanding any specific derivative, such as the designated "this compound," is contingent on the availability of focused research.

The current body of scientific literature contains extensive research on related structures such as imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-b]pyridazines. wikipedia.orgnih.govnih.gov For these classes of compounds, there are reports on various aspects of drug discovery and development, including synthesis methodologies, biological activity, and structure-activity relationships (SAR). nih.govorganic-chemistry.orgrsc.org For instance, one study details an imidazo(1,2-a)pyrimidin-5(1H)-one derivative, specifically 2,3-dihydro-7-amino-1-methyl-2-phenyl-, and notes its potential antimicrobial and anti-inflammatory activities. ontosight.ai Another publication on PubChem lists a compound under the name "Imidazo[1,2-b]pyridazine derivative 1," providing its chemical structure and basic properties. nih.gov

The Path Forward: The Need for Specific Compound Data

To enable a thorough scientific review as requested, the precise chemical structure of "this compound" must be identified. Once the specific compound is known, a targeted search for its associated research can be conducted. This would ideally yield data on:

AI-Driven Design and Machine Learning: Computational studies that may have been used to predict the activity of novel analogs or to optimize its synthesis.

Optimization of Potency and Selectivity: Preclinical data from in vitro and in vivo studies detailing efforts to enhance the compound's therapeutic effects and target specificity.

Bioavailability Strategies: Research into formulation or structural modifications aimed at improving the compound's absorption, distribution, metabolism, and excretion (ADME) profile for research purposes.

Without this foundational, compound-specific information, any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy. The scientific community awaits published research that will shed light on the specific properties and potential applications of "this compound."

Q & A

Q. What are the common synthetic pathways for imidazopyrimidinone derivatives, and how do reaction conditions influence yield and purity?

The synthesis of imidazopyrimidinone derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters). Reaction parameters such as solvent polarity, temperature, and catalyst choice (e.g., acid/base catalysts) critically affect regioselectivity and purity. For example, microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yield compared to conventional heating . Multicomponent reactions (MCRs) are also employed to introduce substituents at the 2- and 3-positions of the heterocyclic core, enabling structural diversification .

Q. Which analytical techniques are most effective for characterizing imidazopyrimidinone derivatives?

Structural elucidation relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and stereochemistry. UV-Vis and FTIR spectroscopy are used to assess electronic properties and functional group integrity. For purity analysis, HPLC with UV detection or LC-MS is recommended, especially for derivatives with polar substituents .

Q. What pharmacological properties have been reported for imidazopyrimidinone derivatives, and how are these evaluated experimentally?

These derivatives exhibit anxiolytic, antihypertensive, and neuroleptic activities. Standard assays include in vitro receptor-binding studies (e.g., GABA-A for anxiolytic activity), enzyme inhibition assays (e.g., ACE for antihypertensive effects), and in vivo behavioral models (e.g., elevated plus maze for anxiety). Dose-response curves and IC₅₀ values are critical for comparing potency across analogs .

Advanced Research Questions

Q. How can computational tools address discrepancies in biological activity data among structurally similar imidazopyrimidinone derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can identify binding mode variations caused by subtle structural differences, such as substituent electronegativity or steric effects. Quantum mechanical calculations (DFT) further clarify electronic interactions at active sites. Virtual screening of compound libraries can prioritize analogs with optimized pharmacokinetic profiles .

Q. What experimental design strategies are optimal for evaluating the structure-activity relationship (SAR) of imidazopyrimidinone analogs?

Factorial design (e.g., 2⁴ factorial) allows systematic variation of substituents at key positions (e.g., 2-, 3-, and 8-positions) while controlling variables like solvent and temperature. Response surface methodology (RSM) can model nonlinear relationships between structural features and biological activity. Orthogonal assays (e.g., cytotoxicity and selectivity panels) reduce false positives .

Q. How should researchers resolve contradictions in reported toxicity profiles of imidazopyrimidinone derivatives?

Cross-validate findings using standardized protocols (e.g., OECD guidelines for acute toxicity). Metabolite identification via LC-MS/MS can reveal species-specific metabolic pathways contributing to toxicity. Comparative studies in multiple cell lines (e.g., HepG2 for hepatotoxicity) and animal models are essential to distinguish compound-specific effects from assay artifacts .

Q. What methodologies ensure reproducibility in synthesizing imidazopyrimidinone derivatives with complex substitution patterns?

Automated reaction platforms (e.g., Chemspeed) enable precise control of stoichiometry and reaction conditions. Real-time monitoring via inline FTIR or Raman spectroscopy ensures reaction progression aligns with predicted pathways. Purification via preparative HPLC with orthogonal columns (C18 and HILIC) minimizes batch-to-batch variability .

Methodological Resources

  • Data Management : Use chemical software (e.g., ChemAxon, Schrödinger) for electronic lab notebooks (ELNs) to track synthetic protocols and raw data, ensuring compliance with FAIR principles .
  • Ethical Considerations : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to align with academic and regulatory standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.